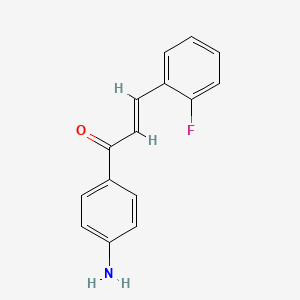

(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure comprises two aromatic rings: a 4-aminophenyl group (Ring A) and a 2-fluorophenyl group (Ring B) connected via a conjugated enone system. This compound’s electronic and steric properties are influenced by the electron-donating amino group (-NH₂) on Ring A and the electron-withdrawing fluorine atom (-F) at the ortho position of Ring B. Such substitutions are critical for its biological activity and physicochemical stability .

Properties

Molecular Formula |

C15H12FNO |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2/b10-7+ |

InChI Key |

UFVWBNWWSIZUEH-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy: Claisen–Schmidt Condensation

The most established and widely used method for synthesizing chalcone derivatives such as This compound is the Claisen–Schmidt condensation reaction . This involves the base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone bearing the desired substituents.

-

- 4-Aminoacetophenone (providing the 4-aminophenyl moiety)

- 2-Fluorobenzaldehyde (providing the 2-fluorophenyl moiety)

-

- Base catalyst: Commonly potassium hydroxide (KOH) or sodium hydroxide (NaOH)

- Solvent: Ethanol or ethanol-water mixtures are typical

- Temperature: Room temperature to mild reflux (25–80 °C)

- Reaction time: Several hours (3–8 h)

The reaction proceeds via enolate formation from the ketone, which then attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).

Specific Protocol Example

Based on synthetic procedures reported for similar chalcones and related compounds:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 4-aminoacetophenone and 2-fluorobenzaldehyde in ethanol | Prepare reaction mixture |

| 2 | Add 20% KOH aqueous solution dropwise | Initiate base-catalyzed aldol condensation |

| 3 | Stir at room temperature or reflux for 3–8 hours | Allow reaction to proceed to completion |

| 4 | Acidify reaction mixture with dilute HCl | Neutralize base and precipitate product |

| 5 | Filter and wash precipitate | Isolate crude chalcone |

| 6 | Recrystallize from ethanol or suitable solvent | Purify product to obtain pure chalcone |

This method yields the This compound with typical yields ranging from 70% to 90%, depending on reaction optimization.

Alternative Solvents and Bases

- Solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) can be used to improve solubility of reactants.

- Bases like potassium carbonate (K2CO3) or sodium methoxide (NaOMe) have been employed to modulate reaction rates and selectivity.

- Reaction temperature can be adjusted (30–150 °C) to optimize yield and purity, as noted in related amine-containing aromatic systems.

Post-Synthesis Modifications

- Hydrogenation or reduction steps are sometimes applied to related compounds to modify functional groups, but for this chalcone, the α,β-unsaturated ketone moiety is typically preserved for biological activity.

Analytical Data and Characterization

Spectroscopic Characterization

-

- Strong absorption bands at 1640–1660 cm⁻¹ corresponding to the conjugated carbonyl (C=O) stretch.

- N–H stretching vibrations near 3300–3500 cm⁻¹ due to the amino group.

- Aromatic C–H stretches and C=C vibrations in the 1500–1600 cm⁻¹ region.

-

- ¹H NMR: Characteristic doublets for the vinylic protons (α and β to carbonyl) with coupling constants (~15–16 Hz) confirming E-configuration.

- Aromatic proton signals corresponding to the 4-aminophenyl and 2-fluorophenyl rings.

- Amino protons may appear as broad singlets or exchangeable peaks.

-

- Signals for carbonyl carbon near 190–195 ppm.

- Vinylic carbons around 120–145 ppm.

- Aromatic carbons consistent with substitution pattern including fluorine effects.

-

- Molecular ion peak consistent with molecular weight of 241.26 g/mol.

- Fragmentation patterns typical of chalcone derivatives.

Purity Assessment

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to confirm purity.

- Melting point determination provides additional purity verification.

Summary Table of Preparation Parameters

| Parameter | Typical Values / Options | Notes |

|---|---|---|

| Ketone | 4-Aminoacetophenone | Provides 4-aminophenyl group |

| Aldehyde | 2-Fluorobenzaldehyde | Provides 2-fluorophenyl group |

| Base | KOH (20% aqueous), NaOH, K2CO3, NaOMe | KOH most common |

| Solvent | Ethanol, ethanol-water, 1,4-dioxane, THF, DMF | Ethanol preferred for simplicity |

| Temperature | 25–80 °C | Room temp to reflux |

| Reaction Time | 3–8 hours | Depends on temperature and base concentration |

| Work-up | Acidification, filtration, recrystallization | Standard isolation and purification |

| Yield | 70–90% | High yields with optimized conditions |

Research Results and Literature Context

While direct literature specifically on This compound is limited, extensive studies on related chalcones demonstrate:

- The Claisen–Schmidt condensation remains the gold standard for chalcone synthesis due to its simplicity and efficiency.

- Substituents such as amino and fluorine groups influence reactivity and biological activity, requiring careful control of reaction conditions to avoid side reactions.

- Chalcones synthesized via this method have shown promising anticancer activities, justifying the interest in this compound class.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural or functional group similarities to (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one have been studied for their biological activities, including antimicrobial, anticancer, and antiparasitic effects. Below is a detailed comparison based on substituents, activity, and structure-activity relationships (SAR):

Substituent Effects on Antifungal Activity

Compounds with a 4-aminophenyl group on Ring A and varying substituents on Ring B were tested against Trichophyton rubrum. Key findings include:

| Compound (Ring B Substituent) | MIC (µg/mL) | Source |

|---|---|---|

| 4-Fluorophenyl (Compound 2) | 0.07 | |

| Phenyl (Compound 1) | 0.07 | |

| 4-Chlorophenyl (Compound 5) | 0.07 | |

| 3-Nitrophenyl (Compound 10) | 0.07 |

Analysis: The presence of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) on Ring B enhances antifungal potency.

Trypanocidal Activity

The dichlorophenyl analog, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, exhibited significant trypanocidal activity (Trypanosoma cruzi) with IC₅₀ values < 10 µM. Molecular docking studies attributed this to stronger interactions with parasitic enzymes compared to mono-halogenated derivatives. The 2-fluorophenyl variant may exhibit reduced activity due to fewer halogen-mediated hydrophobic interactions .

Anticancer SAR

Chalcones with a 4-aminophenyl group and substituted Ring B were evaluated for apoptosis induction in leukemia cells:

- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (Compound 32): Induced caspase-3 expression in K562 cells.

- (E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one (Compound 33): Moderate activity due to lack of electron-withdrawing groups on Ring B .

Key Insight : Methoxy or halogen substituents on Ring B enhance anticancer activity by modulating electron density and binding affinity to cellular targets. The 2-fluorophenyl group in the target compound may offer similar benefits but requires experimental validation .

Electron-Donating vs. Electron-Withdrawing Groups

A study comparing chalcones with iodine, bromine, and methoxy substituents revealed:

- Compound 2j (4-bromo-2-hydroxy-5-iodophenyl on Ring A; 4-fluorophenyl on Ring B): IC₅₀ = 4.7 µM (highest potency).

- Compound 2h (4-chloro-2-hydroxy-5-iodophenyl on Ring A; 4-methoxyphenyl on Ring B): IC₅₀ = 13.82 µM.

SAR Trend : Potency decreases with lower electronegativity of substituents. The 2-fluorophenyl group in the target compound may balance electronegativity and steric effects for optimal activity .

Physicochemical and Spectral Comparisons

NMR Chemical Shifts

Theoretical and experimental ¹³C NMR data for chalcones with 4-aminophenyl groups show:

- C=O Carbon : ~190 ppm (consistent across derivatives).

- Aromatic Carbons : Shifts vary by ±5 ppm depending on substituent electronegativity. For example, fluorine substituents cause downfield shifts due to inductive effects .

Crystallographic Data

Chalcones with halogenated phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit planar enone systems and intermolecular halogen bonding, enhancing stability. The 2-fluorophenyl analog’s crystal structure remains unreported, but similar compounds show monoclinic or orthorhombic packing .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound is characterized by its unique structure, which includes an aminophenyl group and a fluorophenyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₅H₁₂FNO

- Molecular Weight : 241.26 g/mol

- CAS Number : 899016-49-0

- MDL Number : MFCD09559398

- Hazard Classification : Irritant

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound against various cancer cell lines. For instance, research conducted on human cancer cells such as cervical HeLa and gastric adenocarcinoma AGS demonstrated significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL. Notably, the compound exhibited the ability to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by:

- Cell Cycle Arrest : The compound effectively arrested the cell cycle in the subG0 phase.

- Mitochondrial Membrane Depolarization : Treatment resulted in significant depolarization of the mitochondrial membrane.

- Caspase Activation : Activation of caspases -8 and -9 was observed, indicating apoptosis induction.

The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 0.89 | Apoptosis via caspase activation |

| AGS | 5.00 | Mitochondrial depolarization |

| HL-60 | 9.63 | Cell cycle arrest |

Antimicrobial Activity

Chalcone derivatives, including this compound, have also been evaluated for their antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes.

Study 1: Anticancer Efficacy

In a study published in Molecules, the compound was tested against several cancer cell lines, revealing that at concentrations above 5 µg/mL, it significantly increased late apoptotic and dead cell populations. Specifically:

- At 10 µg/mL concentration, late apoptotic cells were recorded at 49.90% ± 2.07%, indicating strong efficacy in inducing cell death.

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of various chalcone derivatives, including this compound. Results showed that these compounds could enhance the efficacy of standard antibiotics against resistant strains of bacteria.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-aminoacetophenone and 2-fluorobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Optimization involves adjusting:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

- Catalyst : Use of piperidine or microwave irradiation can improve yields . Yield purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

Q. What are common chemical reactions (e.g., oxidation, reduction) for modifying the α,β-unsaturated ketone moiety?

The enone system is reactive toward:

- Reduction : NaBH₄ selectively reduces the ketone to alcohol, while LiAlH₄ saturates the double bond .

- Michael addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon for functionalization .

- Epoxidation : mCPBA forms an epoxide at the double bond for further ring-opening reactions .

Q. What purification methods are effective post-synthesis, and how are they selected based on solubility?

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this enone?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

- HOMO-LUMO gap : Correlates with chemical stability (narrow gaps indicate higher reactivity) .

- Electrostatic potential maps : Highlight nucleophilic (NH₂) and electrophilic (C=O) sites .

- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values predict utility in photonic materials . Validate with experimental UV-Vis (λmax ~350 nm) and XRD-derived dipole moments .

Q. What strategies resolve contradictions in crystallographic data between similar α,β-unsaturated ketones?

Discrepancies in bond lengths/angles (e.g., C=O vs. C=C) arise from:

- Packing effects : Hydrogen bonding (N–H···O/F) distorts geometry .

- Thermal motion : High displacement parameters (Ueq) in XRD require TLS refinement . Use Hirshfeld surface analysis to quantify intermolecular interactions and compare with analogs (e.g., (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) .

Q. How does substituent variation (e.g., -NH₂ vs. -F) affect the compound's physicochemical behavior?

Q. What role does hydrogen bonding play in the crystal packing of this compound, and how does it influence material properties?

XRD data reveal:

Q. How can structure-activity relationship (SAR) studies guide bioactivity exploration for this compound?

Key SAR parameters :

- Electron-withdrawing groups (F) : Increase electrophilicity for kinase inhibition .

- Amino group orientation : Ortho-substitution enhances DNA intercalation . Use molecular docking (AutoDock Vina) to predict binding to EGFR (∆G < -8 kcal/mol) . Validate via in vitro cytotoxicity assays (IC₅₀ < 10 µM in MCF-7 cells) .

Q. What experimental approaches validate nonlinear optical properties observed in theoretical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.